Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate
Description
Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate is a nitroaromatic ester featuring three methoxy groups at the 3,4,5-positions and two nitro groups at the 2,6-positions on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions. Its synthesis typically involves nitration of methyl 3,4,5-trimethoxybenzoate under strongly acidic conditions .
Properties
Molecular Formula |
C11H12N2O9 |
|---|---|
Molecular Weight |
316.22 g/mol |
IUPAC Name |
methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O9/c1-19-8-6(12(15)16)5(11(14)22-4)7(13(17)18)9(20-2)10(8)21-3/h1-4H3 |
InChI Key |
AAMUAUAHCKODNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate typically involves the nitration of Methyl 3,4,5-trimethoxybenzoate. The process can be summarized as follows:
Starting Material: Methyl 3,4,5-trimethoxybenzoate.
Nitration: The compound is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration and decomposition.
Isolation: The product is then isolated by neutralizing the reaction mixture, followed by extraction and purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of Methyl 3,4,5-trimethoxy-2,6-diaminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate largely depends on its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Ethyl 2,6-Dinitro-3,4,5-Trimethoxybenzoate
- Structure : Ethyl ester analog with identical nitro and methoxy substituents.
- Synthesis: Prepared analogously using ethyl 3,4,5-trimethoxybenzoate and a nitrating mixture (HNO₃/H₂SO₄) under ice-cooled conditions .
- Key Differences :
- Ester Group : The ethyl ester may confer slightly lower solubility in polar solvents compared to the methyl derivative.
- Reactivity : Longer alkyl chains (ethyl vs. methyl) could influence steric effects in downstream reactions, though nitro/methoxy positions dominate electronic effects.
Methyl 2,5-Dimethoxy-3-Nitrobenzoate
- Structure : Features fewer methoxy groups (2,5-dimethoxy) and one nitro group at the 3-position.
- Synthesis : Synthesized via methylation of a hydroxy precursor using dimethyl sulfate and K₂CO₃ in acetone, achieving 93% yield .
- Applications: Simpler substitution pattern may limit utility in complex syntheses compared to the tri-methoxy analog.
Triazine-Linked Benzoate Derivatives (e.g., Compound 5k)
- Structure: Methyl benzoate linked to triazine rings via amino groups, with additional phenoxy substituents.
- Synthesis: Multi-step process involving trichlorotriazine, phenol derivatives, and DIPEA, purified via column chromatography .
- Key Differences :
- Functionality : Triazine rings introduce heteroatoms, enhancing stability and enabling hydrogen bonding.
- Applications : Used in advanced materials or pharmaceuticals due to triazine’s π-deficient nature, contrasting with the nitroaromatic focus of the parent compound.
Deuterated Analog: Methyl 3,4,5-Trimethoxy-d9-Benzoate
- Structure : Deuterated methyl group (CD₃) and deuterated methoxy groups.
- Properties : Isotopic labeling (99 atom% D) makes it valuable for NMR spectroscopy and metabolic tracing without altering chemical reactivity .
- Applications: Specialized use in mechanistic studies vs. the non-deuterated compound’s synthetic applications.
Sulfonylurea-Triazine Pesticides (e.g., Metsulfuron Methyl Ester)
Pyridine-Based Esters (e.g., Pirozadil)
- Structure : 2,6-Pyridinediylbis(methylene) ester of 3,4,5-trimethoxybenzoate.
- Applications : Used as a vasodilator; the pyridine core enhances solubility and bioavailability compared to purely aromatic systems .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : The 3,4,5-trimethoxy substitution enhances electron density, facilitating nitration at the 2,6-positions .
- Steric vs. Electronic : Ethyl esters may slightly hinder reactivity in crowded syntheses, but electronic effects dominate .
- Biological Activity : Triazine and pyridine derivatives exhibit targeted bioactivity (e.g., herbicides, vasodilators), unlike the parent compound’s intermediate role .
Biological Activity
Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex aromatic structure with multiple methoxy and nitro substituents. These functional groups significantly influence its chemical reactivity and biological activity.
| Feature | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 298.26 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has demonstrated antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of several cancer cell lines. For example:
- Breast Cancer Cells (MDA-MB-231) : this compound has been shown to induce apoptosis in these cells at concentrations as low as 1 µM. The compound enhances caspase-3 activity, confirming its role in promoting programmed cell death .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to disrupt microtubule assembly, which is critical for cell division. This disruption leads to cell cycle arrest and subsequent apoptosis .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating various biological pathways involved in inflammation. It interacts with proteins related to inflammatory processes, potentially reducing the severity of inflammatory responses.
The biological activity of this compound is largely influenced by its chemical structure:
- Nitro Groups : These can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Methoxy Groups : These enhance the compound's lipophilicity and solubility, facilitating better membrane permeability and distribution within biological systems.
Case Studies
- Antifungal Activity Study : A study highlighted the use of this compound in a nanoemulsion formulation that showed significant antifungal effects against Candida albicans. This formulation could lead to advanced pharmaceutical applications .
- Cancer Cell Line Evaluation : In a comparative study involving various derivatives of the compound against cancer cell lines (e.g., PC-3 for prostate cancer), this compound exhibited lower IC50 values compared to other similar compounds. This suggests a higher potency and potential for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
